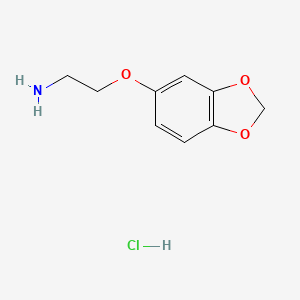

5-(2-氨基乙氧基)-2H-1,3-苯并二氧杂茂盐酸盐

描述

Synthesis Analysis

While the exact synthesis of “5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride” is not available, there are general methods for synthesizing similar compounds. For instance, amination of alcohols such as diethylene glycol (DEG) with aminating agents like ammonia can produce amines . Another method involves the reaction of triarylboranes with a ligand .

科学研究应用

抗肿瘤潜力

一项长达 15 年的综合研究重点关注开发 1-[4-(2-氨基乙氧基)苯甲酰基]-3,5-双-(亚苄基)-4-哌啶酮作为候选抗肿瘤剂。这些化合物显示出显着的细胞毒性,通常在效力上超过当代抗癌药物。关键特征包括更大的肿瘤选择性毒性和调节多药耐药的能力。它们的机制涉及细胞凋亡诱导、活性氧的产生、某些半胱天冬酶的激活以及对线粒体功能的影响。还发现了有希望的抗疟疾和抗分枝杆菌的特性,在短期毒性研究中,这些分子在小鼠中具有良好的耐受性。该研究详细探讨了构效关系、药物递送系统、药代动力学研究和代谢稳定性,突出了这些化合物作为抗肿瘤候选药物的潜力 (Hossain 等,2020)。

苯并恶唑衍生物合成

对苯并恶唑衍生物的研究(与 5-(2-氨基乙氧基)-2H-1,3-苯并二氧杂茂盐酸盐有结构关系)强调了它们在药理活性方面的作用,从而在药物化学中发挥着重要作用。微波辅助合成已被强调为一种增强多样性和加速现代化学研究的技术。该方法对于苯并恶唑的合成特别有益,能够快速而多样地生产。苯并恶唑以广泛的药理特性而著称,使其成为合成各种苯并恶唑衍生物的焦点。该综述整合了关于微波辅助技术合成苯并恶唑环的研究,展示了其在高效生产具有高产率的各种取代基中的效率和实用性 (Özil & Menteşe,2020)。

生物质中的呋喃衍生物

将植物生物质转化为呋喃衍生物(包括 5-(2-氨基乙氧基)-2H-1,3-苯并二氧杂茂盐酸盐类似物)是一个日益受到关注的领域。由己糖碳水化合物和木质纤维素产生的 5-羟甲基糠醛 (HMF) 及其衍生物代表了化学工业的可再生原料。这篇综述详细介绍了从植物原料合成 HMF 的进展及其在单体、聚合物、多孔碳材料、发动机燃料、溶剂、药品、农药和化学品生产中的应用。对 HMF 衍生物(包括 2,5-呋喃二甲酸和 2,5-二甲基呋喃)的探索强调了这些化合物作为未来化学应用的主要碳和氢源的潜力 (Chernyshev 等,2017)。

绿原酸药理学综述

绿原酸 (CGA) 是一种多酚,其结构与 5-(2-氨基乙氧基)-2H-1,3-苯并二氧杂茂盐酸盐有关,因其治疗作用而被广泛研究。CGA 表现出抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和中枢神经系统兴奋活性。这篇综述拓宽了对 CGA 的脂质和葡萄糖代谢调节的理解,提供了治疗肝脂肪变性、心血管疾病、糖尿病和肥胖症等疾病的见解。CGA 的药理学特征表明其作为天然安全食品添加剂的潜力,可以替代合成抗生素并降低医药成本 (Naveed 等,2018)。

未来方向

While specific future directions for “5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride” are not available, there is ongoing research into the development of new agents targeting novel mechanisms, including gene therapy approaches to increase myocardial SERCA2a, nitroxyl donors with lusitropic and inotropic effects, and metabolic energy modulation .

作用机制

Target of Action

Similar compounds such as amlodipine, a dihydropyridine calcium channel blocker, target peripheral blood vessels .

Mode of Action

Amlodipine, a related compound, works by causing vasodilation, which results in a reduction of supine and standing blood pressure .

Biochemical Pathways

Amlodipine, a similar compound, affects the calcium ion influx across cell membranes, thus relaxing vascular smooth muscle and reducing peripheral vascular resistance .

Pharmacokinetics

Amlodipine, a related compound, has a bioavailability of 64-90%, is metabolized in the liver, and excreted in urine .

Result of Action

Amlodipine, a related compound, causes vasodilation, which results in a reduction of supine and standing blood pressure .

生化分析

Biochemical Properties

5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride is with the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamines, and the compound acts as an inhibitor, thereby increasing the levels of monoamines in the system . Additionally, 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride interacts with various neurotransmitter receptors, modulating their activity and affecting neurotransmission .

Cellular Effects

The effects of 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the cAMP signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits the activity of monoamine oxidase by binding to its active site, preventing the breakdown of monoamines . Additionally, 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride can activate or inhibit other enzymes, leading to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5H,3-4,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHNAJVUAHIOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

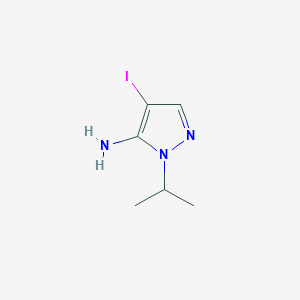

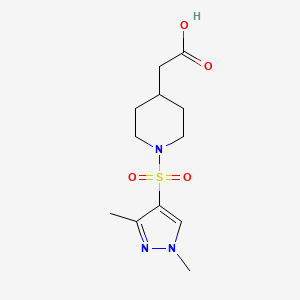

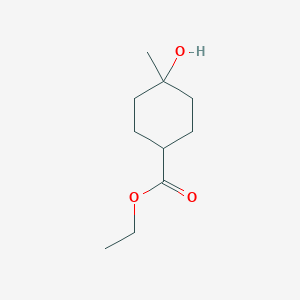

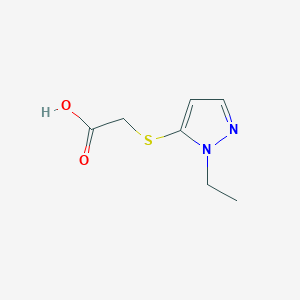

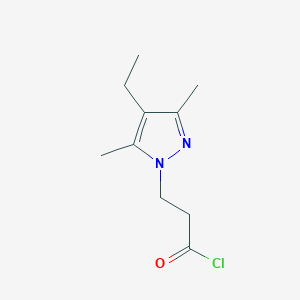

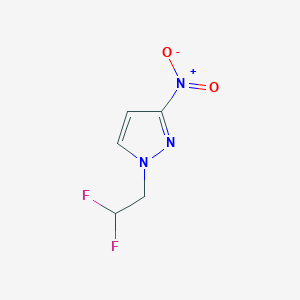

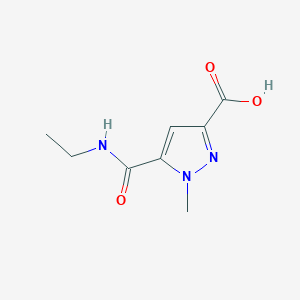

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087064.png)

![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3087101.png)

![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)

![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)